![molecular formula C30H62O B1254808 28-Methylnonacosan-1-ol](/img/structure/B1254808.png)
28-Methylnonacosan-1-ol
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Description
28-methylnonacosan-1-ol is an ultra-long-chain primary fatty alcohol that is nonacosan-1-ol substituted by a methyl group at position 28. It derives from a hydride of a nonacosane.
Scientific Research Applications
Triterpenoid Derivatives and Their Biological Activities
Triterpenoids, a class of compounds to which 28-Methylnonacosan-1-ol is related, have been extensively studied for their diverse biological activities. Sporn et al. (2011) highlight the development and biological activity of synthetic oleanane triterpenoids, which have shown potent anti-inflammatory effects in various organ systems and animal models. One specific derivative, CDDO-Me, is undergoing clinical trials for its potential in preventing and treating tissue injuries caused by inflammatory and oxidative stress (Sporn et al., 2011).
Chemotherapeutic Potential
Oleanolic acid, closely related to 28-Methylnonacosan-1-ol, and its derivatives, have shown promising results in cancer research. Shanmugam et al. (2014) reviewed the molecular targets of oleanolic acid and its derivatives, noting their potential in preclinical and clinical cancer therapy due to their ability to modulate multiple signaling pathways in tumor cells (Shanmugam et al., 2014).
Antiviral Applications
The study of 28-mer phosphorothioate oligodeoxycytidine (S-(dC)28) by Gao et al. (1990) demonstrated its inhibitory effect on herpes simplex virus type 2 (HSV-2), suggesting potential antiviral applications. This study revealed that S-(dC)28 interferes with viral adsorption and DNA synthesis, indicating a novel approach for anti-HSV chemotherapy (Gao et al., 1990).
Inhibition of Cellular Processes
Ahmad et al. (2008) discovered that CDDO-Me, a derivative of oleanolic acid, inhibits the JAK1-STAT3 pathway in cancer cells. This pathway is critical for cancer cell proliferation and survival. Their research indicates that CDDO-Me forms adducts with JAK1 and STAT3, providing a direct mechanism for its inhibitory effects (Ahmad et al., 2008).
properties
Product Name |
28-Methylnonacosan-1-ol |
---|---|
Molecular Formula |
C30H62O |
Molecular Weight |
438.8 g/mol |
IUPAC Name |
28-methylnonacosan-1-ol |
InChI |
InChI=1S/C30H62O/c1-30(2)28-26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31/h30-31H,3-29H2,1-2H3 |
InChI Key |
JLFAUQJLFMCCHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
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